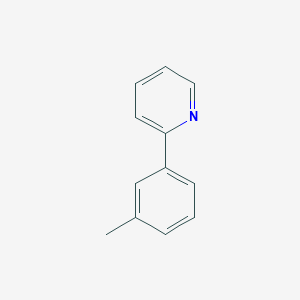

2-(m-Tolyl)pyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCQDNRTSGBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963106 | |

| Record name | 2-(3-Methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-61-9 | |

| Record name | 2-(3-Methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4373-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 M Tolyl Pyridine and Its Functionalized Analogues

Catalytic Cross-Coupling Strategies for C(aryl)–C(pyridine) Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of biaryl compounds. The formation of the bond between a tolyl group and a pyridine (B92270) ring can be efficiently achieved using various catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a widely employed method for C-C bond formation. The synthesis of 2-(m-tolyl)pyridine can be achieved by reacting 2-halopyridines with m-tolylboronic acid or vice versa.

A study detailing the synthesis of a series of 2-phenylpyridine (B120327) derivatives, including this compound, utilized a Suzuki-Miyaura coupling approach. researchgate.net In this research, this compound was prepared and subsequently used as a ligand (L4) to synthesize a palladium complex, [PdCl2(L4)2]. researchgate.net The synthesis of the ligand itself involved the coupling of 2-bromopyridine (B144113) with m-tolylboronic acid. researchgate.net These palladium complexes were then investigated for their catalytic activity in Suzuki-Miyaura cross-coupling reactions under aerobic conditions in an aqueous solvent. researchgate.net

Another application of palladium catalysis in the synthesis of a related structure involves the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with 3-ethynyltoluene in the presence of a PdCl2(PPh3)2-CuI catalyst. This reaction yielded 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine with a 16% isolated yield. acs.orgnih.gov

The versatility of palladium catalysis is further demonstrated by the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, which allows for the straightforward preparation of numerous heterobiaryl products. organic-chemistry.org Additionally, well-defined and highly reactive Pd(II)-NHC (N-heterocyclic carbene) catalysts have been developed for the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium (B1175870) salts to produce valuable biarylpyridines. organic-chemistry.org

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of aryl halides with various organometallic reagents to form C-C bonds.

For instance, a nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone provides a facile route to biaryls under mild conditions. organic-chemistry.org This method relies on the selective cleavage of a C(sp²)–S bond. organic-chemistry.org While direct synthesis of this compound using this specific method is not explicitly detailed, the general applicability suggests its potential.

Research has also focused on developing air-stable nickel(II) precatalysts of the form L2Ni(aryl)X, which can be easily synthesized and used in a variety of nickel-catalyzed transformations. acs.org These precatalysts are activated in situ, providing a convenient entry into homogeneous nickel(0) catalysis. acs.org A one-pot synthesis of 2-arylthiophenes has been developed using a nickel-catalyzed Suzuki-Miyaura reaction, showcasing the efficiency of nickel catalysts in forming C-C bonds with heterocyclic compounds. rasayanjournal.co.in In one example, 2-(m-tolyl)thiophene was synthesized with an 85% yield. rasayanjournal.co.in

Other Transition Metal-Mediated Coupling Methods

Besides palladium and nickel, other transition metals have been explored for the synthesis of 2-arylpyridines. Copper-catalyzed reactions, for example, have been shown to be effective. A copper-catalyzed reaction of acetophenones with 1,3-diaminopropane (B46017) provides direct access to 2-arylpyridines. organic-chemistry.org

Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have also been reported. organic-chemistry.org These reactions are notable for their speed and good functional group tolerance at low temperatures. organic-chemistry.org

Direct Arylation and C–H Functionalization-Based Syntheses

Direct C–H functionalization has gained prominence as a more atom-economical and environmentally friendly approach to biaryl synthesis, as it circumvents the need for pre-functionalized starting materials.

Rhodium-Catalyzed C–H Activation/C–C Cross-Coupling

Rhodium catalysts are particularly effective in directing C–H activation for the synthesis of functionalized pyridines. A rhodium-catalyzed chelation-assisted C–H activation of α,β-unsaturated ketoximes and their reaction with alkynes can produce highly substituted pyridine derivatives. organic-chemistry.org This method allows for the regioselective functionalization at all five positions of the pyridine ring in a single step. organic-chemistry.org

In a more direct example, this compound has been used as a substrate in a rhodium-catalyzed C-H activation reaction. When treated with 3-(p-tolyl)-2H-azirine in the presence of a rhodium catalyst, this compound underwent selective C-C bond formation to produce the corresponding acylmethylated product in a 79% yield. rsc.orgrsc.org This transformation highlights the ability of rhodium catalysts to functionalize the aryl ring of 2-arylpyridines at the ortho position. rsc.orgrsc.org

Furthermore, rhodium catalysis has been employed in the reaction of organoindium reagents with 2-arylpyridines. nih.gov The nitrogen atom of the pyridine ring acts as a directing group, facilitating functionalization at the ortho position of the aryl group. nih.gov

Ruthenium-Catalyzed Ortho-Arylation Pathways

Ruthenium catalysts have also been successfully applied in the ortho-arylation of 2-arylpyridines. For example, the arylation of 2-arylpyridines at the ortho' position has been achieved using a [RuCl2(η6-C6H6)]2 catalyst with triphenylphosphine (B44618) as a ligand. mdpi.com In a specific instance, the reaction of this compound with bromobenzene (B47551) in N-methylpyrrolidinone (NMP) at 120 °C for 24 hours resulted in the formation of 2-(4-methyl-[1,1'-biphenyl]-2-yl)pyridine in 95% yield. mdpi.com

Recent studies have also shown that the addition of a bidentate NC-type ligand, such as 2-(o-tolyl)pyridine (B1293752), can significantly enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation reactions. researchgate.netresearchgate.nettuwien.at This suggests that the strategic use of ligands can play a crucial role in optimizing ruthenium-catalyzed C-H functionalization processes.

Iridium-Catalyzed C–H Silylation

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool in organic synthesis, and iridium catalysis has emerged as a key method for the ortho-C–H silylation of 2-arylpyridine derivatives. This approach allows for the selective introduction of a silyl (B83357) group onto the pyridine or aryl ring, providing a handle for further transformations.

In the case of this compound, iridium-catalyzed silylation with triethylsilane has been investigated. The reaction is typically performed using an iridium catalyst, such as [Ir(cod)(OMe)]2, in the presence of a specialized ligand and a hydrogen acceptor like 2-norbornene. The choice of ligand is crucial for the reaction's success. Studies have shown that phosphine-borane ligands, where the distance between the phosphorus and boron atoms is optimized, are particularly effective. americanelements.comfishersci.se The proposed mechanism suggests that the Lewis acidic boron on the ligand coordinates to the pyridine nitrogen, directing the iridium catalyst to the ortho-C–H bond of the pyridine ring for cleavage and subsequent silylation. americanelements.com

For this compound, the reaction with triethylsilane yields the monosilylated product, 2-(m-tolyl)-6-(triethylsilyl)pyridine, in high yield. americanelements.com Due to the steric hindrance from the tolyl group and the newly introduced silyl group, the formation of a disilylated product is not observed. This is in contrast to the reaction with 2-(p-tolyl)pyridine (B1347097), which can yield both mono- and disilylated products. americanelements.com The regioselectivity of the silylation is a key advantage of this method.

| Substrate | Silylating Agent | Catalyst | Ligand | Product | Yield |

| This compound | Triethylsilane | [Ir(cod)(OMe)]₂ | Phosphine-borane | 2-(m-tolyl)-6-(triethylsilyl)pyridine | High |

Cyclization and Annulation Reactions for Pyridine Ring Construction with Aryl Moieties

The fundamental structure of this compound can be assembled through various cyclization and annulation strategies that build the pyridine ring while incorporating the m-tolyl group. These methods are essential for the de novo synthesis of substituted pyridines. sigmaaldrich.comnih.gov

One prominent strategy involves the [3+3] annulation of N-aryl-2-aminopyridines with acrylates, catalyzed by rhodium complexes like [RhCp*Cl₂]₂, to form N-(2-pyridyl)quinolones. tcichemicals.com A related approach is the [3+2] cycloaddition, where N-aryl-2-aminopyridines react with alkynes in the presence of a rhodium or palladium catalyst to produce N-(2-pyridyl)indoles. tcichemicals.com While these examples result in more complex fused systems, the core principle involves forming new rings from precursors already containing the aryl-N-pyridine linkage.

More direct methods for constructing the 2-arylpyridine skeleton include transition-metal-free annulation reactions. For instance, α,β,γ,δ-unsaturated ketones can react with ammonium formate (B1220265) under air to yield 2,6-diarylpyridines. nih.gov Another approach is the iodine-triggered reaction of ketoximes with α,β-unsaturated aldehydes. nih.gov The classic Hantzsch pyridine synthesis, involving the condensation of a β-dicarbonyl compound, an aldehyde (such as m-tolualdehyde), and ammonia, remains a fundamental method for creating substituted pyridine rings. americanelements.com These methods offer pathways to synthesize the this compound core from readily available starting materials.

Derivatization and Functionalization of the Tolyl and Pyridine Moieties

Once the this compound scaffold is obtained, both the tolyl and pyridine rings can be further modified to create a diverse range of functionalized analogues. The pyridine ring's electron-deficient nature and the tolyl ring's potential for electrophilic substitution or side-chain reactivity provide multiple avenues for derivatization. nih.gov

The pyridine moiety can undergo functionalization at various positions. The nitrogen atom can act as a nucleophile or a directing group. For example, the formation of pyridinium (B92312) salts can activate the ring for subsequent reactions. nih.gov The silylation mentioned previously is a prime example of C-H functionalization at the C6 position. americanelements.com Other C-H functionalization strategies, often catalyzed by transition metals like ruthenium or rhodium, can introduce alkyl, aryl, or other groups. wikipedia.org The pyridine ring can also be incorporated into more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, through reactions with appropriate reagents. nih.gov

The tolyl moiety also offers sites for functionalization. The methyl group is a key handle for derivatization. It can be oxidized to a carboxylic acid or a benzylic alcohol, or it can be halogenated to introduce further reactivity. The aromatic part of the tolyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the methyl group and the pyridine ring must be considered. The presence of the pyridine ring can influence the regioselectivity of these substitutions.

Elucidation of Reactivity Patterns and Mechanistic Insights of 2 M Tolyl Pyridine

Directed C–H Activation and Selective Functionalization

The pyridine (B92270) nitrogen atom in 2-(m-tolyl)pyridine serves as a directing group, facilitating the activation of otherwise inert C–H bonds through coordination with transition metal catalysts. This directed activation enables a variety of selective functionalization reactions.

Iridium-catalyzed ortho-C–H silylation of 2-arylpyridines, including this compound, has been achieved using a phosphine-borane ligand. nii.ac.jpresearchgate.net In this reaction, the nitrogen atom of the pyridine ring is thought to coordinate to the Lewis acidic boron atom in the ligand, which in turn brings the iridium catalyst into proximity with the ortho-C–H bond, facilitating its cleavage and subsequent silylation. researchgate.net

When this compound reacts with triethylsilane in the presence of an iridium catalyst and a phosphine-borane ligand, the corresponding monosilylated product is obtained in high yield. nii.ac.jp Due to the steric hindrance from the other ortho-position, no disilylated product is formed. nii.ac.jp This contrasts with the reaction of 2-(p-tolyl)pyridine (B1347097), which can yield both mono- and disilylated products. nii.ac.jp The catalytic activity of this iridium system is notably high. nii.ac.jp A plausible reaction pathway involves the coordination of the pyridine nitrogen to the boron, bringing the iridium to the ortho C-H bond for cleavage. nii.ac.jp

A comparison of different catalyst systems reveals the importance of the chosen metal. While an iridium catalyst selectively silylates the C(sp²)–H bond in this compound, a ruthenium catalyst can lead to the silylation of both C(sp²)–H and C(sp³)–H bonds. researchgate.net

Table 1: Iridium-Catalyzed Ortho-C–H Silylation of 2-Arylpyridines nii.ac.jp

| Substrate | Silylating Agent | Product(s) | Yield(s) |

| This compound | Triethylsilane | Monosilylated | High |

| 2-(p-tolyl)pyridine | Triethylsilane | Monosilylated | 30% |

| Disilylated | 40% |

The functionalization of C-H bonds through amination provides a direct route to nitrogen-containing heterocycles. dovepress.comresearchgate.netresearchgate.net Both intramolecular and intermolecular C-H amination processes have been developed using various transition metal catalysts, such as iron, copper, and rhodium. dovepress.comresearchgate.netfrontiersin.org These reactions can proceed through mechanisms involving nitrene insertion or radical processes. researchgate.net In the context of 2-arylpyridines, the pyridine nitrogen can act as a directing group and, in some cases, as a nucleophile. dovepress.com For instance, iron-catalyzed intramolecular C-H amination of 2-benzhydrylpyridine derivatives leads to the formation of pyrido[1,2-a]indoles. dovepress.com While specific examples detailing the C-H amination of this compound are not prevalent in the searched literature, the general principles of directed C-H amination of 2-arylpyridines are well-established.

Regioselectivity in the C-H functionalization of this compound is a critical aspect, largely governed by the directing effect of the pyridine nitrogen and the steric environment of the substrate.

In transition metal-catalyzed reactions, functionalization typically occurs at the ortho-position of the tolyl group due to the formation of a stable five-membered cyclometalated intermediate. rsc.org For meta-substituted aryl pyridines like this compound, the reaction selectively occurs at the less sterically hindered ortho C-H bond. rsc.org For example, in ruthenium-catalyzed meta-sulfonylation of 2-phenylpyridines, the chelation-assisted cyclometallation of this compound happens at the more accessible ortho-C–H bond. rsc.org Similarly, palladium-catalyzed hydroxylation of meta-substituted 2-arylpyridines proceeds at the less sterically hindered position with high regioselectivity. rsc.org

The choice of catalyst can also influence regioselectivity. Iridium-catalyzed borylation is sterically controlled, whereas directed lithiation methods are governed by the electronic or directing properties of functional groups. nih.gov In some cases, functionalization at the distal C4 position of the pyridine ring can be achieved, though this is less common. nih.gov

Stereoselectivity is also a key feature in certain reactions. For instance, a rhodium(III)-catalyzed C(sp²)-H alkenylation using an N-allylbenzimidazole as an allylamine (B125299) surrogate was found to be trans-selective. hbni.ac.in

Nucleophilic and Electrophilic Reactivity of the Pyridine Ring in this compound

The pyridine ring in this compound exhibits distinct reactivity towards nucleophiles and electrophiles, which is characteristic of the pyridine scaffold in general.

Nucleophilic Reactivity: The pyridine ring is generally susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions, which are electron-deficient. uoanbar.edu.iqimperial.ac.uk This reactivity is enhanced in pyridinium (B92312) salts. acs.org The nitrogen atom, being the most electronegative, draws electron density from the ring carbons, making them susceptible to nucleophilic substitution (SNAr) reactions, more so than benzene (B151609). uoanbar.edu.iqgcwgandhinagar.com The order of reactivity for nucleophilic attack is generally C2 > C4 > C3. uoanbar.edu.iq The stability of the intermediate carbanions formed during nucleophilic attack contributes to this reactivity pattern. uoanbar.edu.iq The bulky tolyl group at the C2 position in this compound might sterically hinder attack at this position to some extent, potentially influencing the regioselectivity of nucleophilic additions.

Electrophilic Reactivity: Conversely, the pyridine ring is highly unreactive towards electrophilic aromatic substitution (SEAr) on the carbon atoms. uoanbar.edu.iqgcwgandhinagar.com This is due to two main factors:

The electronegative nitrogen atom inductively withdraws electron density from the ring, deactivating it towards electrophiles. uoanbar.edu.iqgcwgandhinagar.com

In acidic conditions, which are common for electrophilic substitutions, the nitrogen atom is protonated, forming a pyridinium ion. uoanbar.edu.iq The positive charge on the nitrogen further deactivates the ring to a level comparable to that of nitrobenzene. uoanbar.edu.iq

Electrophilic attack, when it does occur, preferentially happens at the C3 (β) position. gcwgandhinagar.com However, electrophiles more readily attack the nitrogen atom's lone pair of electrons, leading to N-alkylation, N-acylation, or the formation of pyridine N-oxides. gcwgandhinagar.com The formation of pyridine-N-oxides can, in turn, activate the pyridine ring for electrophilic substitution. gcwgandhinagar.com

Reaction Kinetics and Thermodynamic Profiles of Transformations Involving this compound

Detailed kinetic and thermodynamic studies specifically on transformations involving this compound are not extensively documented in the provided search results. However, general principles from related systems can be inferred.

For transition metal-catalyzed C-H activation reactions, kinetic isotope effect (KIE) studies can reveal the rate-determining step. For example, a KIE value of 2.3 was observed for the C-H activation step in the direct alkenylation of 2-(o-tolyl)pyridine (B1293752), indicating that C-H bond cleavage is rate-determining. mdpi.com

Thermodynamic data for pyridine-based catalysts, such as nucleophilicity parameters and methyl cation affinity, have been compiled and can serve as a reference for understanding their reactivity. uni-muenchen.de The thermodynamic stability of intermediates, such as the cyclometalated complexes in C-H activation, is a key factor driving these reactions.

In Depth Analysis of the Coordination Chemistry of 2 M Tolyl Pyridine Complexes

Ligand Design Principles and Diverse Coordination Modes

The structural and electronic properties of 2-(m-Tolyl)pyridine make it a versatile ligand in coordination chemistry. Its coordination behavior is primarily dictated by the pyridine (B92270) nitrogen and the potential for activation of a C-H bond on the tolyl ring, leading to diverse structural motifs.

Monodentate N-Donor Coordination to Metal Centers

In its most straightforward coordination mode, this compound acts as a monodentate ligand, binding to a metal center through the lone pair of electrons on the pyridine nitrogen atom. This type of coordination is common for pyridine and its derivatives. jscimedcentral.comazom.com This N-donor coordination is fundamental to the formation of a wide array of transition metal complexes. jscimedcentral.com The steric bulk of the meta-tolyl group can influence the geometry and stability of the resulting complex, but the primary interaction is the Lewis base character of the pyridine nitrogen. jscimedcentral.comresearchgate.net

In some instances, even when other coordination modes are possible, monodentate coordination through the pyridine nitrogen is observed. For example, in certain ytterbium(II) complexes with substituted iminopyridine ligands, only the pyridine core coordinates to the metal ion. rsc.org This can be accompanied by weaker, secondary interactions, such as agostic interactions, where a C-H bond from the tolyl group interacts with the metal center without forming a full covalent bond. rsc.org

Bidentate C,N-Chelation in Cyclometallated Complexes

A significant aspect of the coordination chemistry of this compound is its ability to undergo cyclometalation. This process involves the activation of a C-H bond on the tolyl ring, typically at the ortho position relative to the pyridine ring, and the formation of a covalent bond between the carbon atom and the metal center. This results in a stable five-membered chelate ring, with the ligand acting as a bidentate C,N-donor.

Cyclometalation is a key feature in the formation of complexes with various transition metals, including iridium(III), platinum(II), and gold(III). acs.orgnih.govmdpi.comscispace.com For instance, iridium(III) complexes with 2-(p-tolyl)pyridine (B1347097) have been synthesized where the ligand is cyclometalated, forming highly phosphorescent materials. acs.orgnih.govrsc.org Similarly, platinum(II) complexes featuring cyclometalated 2-(p-tolyl)pyridine have been prepared. mdpi.com The formation of these cyclometalated structures is often a critical step in the synthesis of functional materials with specific photophysical or catalytic properties. mdpi.com

The tendency to form cyclometalated complexes highlights the enhanced reactivity of the C-H bonds on the tolyl ring, facilitated by the pre-coordination of the pyridine nitrogen. This bidentate chelation imparts significant stability to the resulting complexes. mdpi.com

Multidentate Pyridine-Containing Ligands and Their Synthesis

The this compound framework can be incorporated into larger, multidentate ligand systems. These ligands are designed to coordinate to metal ions through multiple donor atoms, leading to complexes with specific geometries and properties. The synthesis of such ligands often involves coupling reactions to introduce additional coordinating groups onto the pyridine or tolyl rings. researchgate.netresearchgate.net

For example, tridentate ligands can be synthesized by introducing another coordinating group, such as a quinoline, to the pyridine backbone. diva-portal.orgresearchgate.net These ligands can then form highly stable, bistridentate complexes with metals like ruthenium(II), which can exhibit interesting photophysical properties, such as long-lived luminescence. diva-portal.org The design principles for these multidentate ligands focus on creating specific bite angles and coordination pockets to suit the desired metal ion and application. researchgate.netresearchgate.net The synthesis of these complex ligands can be achieved through methods like Suzuki-Miyaura cross-coupling reactions. researchgate.net

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis and characterization of transition metal complexes of this compound and its analogues are crucial for understanding their structure, bonding, and potential applications. Spectroscopic techniques and X-ray crystallography are indispensable tools in this regard.

Palladium(II) Complexes: Synthesis and Structural Characterization

Palladium(II) complexes of ligands containing the 2-arylpyridine motif are of significant interest. The synthesis of these complexes often involves the reaction of a palladium(II) precursor, such as K₂PdCl₄, with the ligand. ajol.info The resulting complexes can feature the this compound ligand coordinated in either a monodentate or a cyclometalated fashion.

In one example, palladium(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, including a 2-o-tolyl substituted variant, were synthesized. scimarina.comrsc.org These ligands act as N,N-bidentate chelators. scimarina.comrsc.org Detailed spectroscopic analysis, including IR and NMR, along with X-ray structural analysis, confirmed the coordination mode and geometry of these complexes. scimarina.comrsc.org The synthesis of such complexes can be achieved through a one-pot reaction. ajol.info

| Complex Type | Ligand | Metal Center | Key Characterization Techniques | Ref |

| Mixed Ligand | 1-(2-pyridyl)-3-(2-o-Tolyl)imidazo[1,5-a]pyridine | Pd(II) | IR, NMR, X-ray Crystallography | scimarina.comrsc.org |

| Thiolate Complex | Thiolate and Diphosphine | Pd(II) | IR, NMR, UV-Vis, X-ray Crystallography | ajol.info |

Ruthenium(II) Complexes: Synthesis, Structure, and Redox Properties (e.g., 2-(m-tolylazo)pyridine analogues)

Ruthenium(II) complexes containing this compound and its analogues, particularly those with an azo linkage, exhibit interesting redox and photophysical properties. acs.orgacs.org The synthesis of these complexes typically involves the reaction of a ruthenium precursor with the desired ligand. uark.edu

For instance, ruthenium(II) complexes with 2-(m-tolylazo)pyridine (tap) have been studied extensively. acs.orgacs.orgpsu.ac.th These complexes often exhibit multiple reversible redox processes, which can be attributed to both the metal center and the redox-active azo-ligand. researchgate.netscispace.com The electronic properties of these complexes can be tuned by modifying the substituents on the tolyl ring. mdpi.com

The synthesis of ruthenium(II) polypyridyl complexes, which can include ligands analogous to this compound, is a well-established area of research. diva-portal.orguark.eduresearchgate.net These complexes are known for their rich photochemistry and are often investigated for applications in solar energy conversion and as photosensitizers. diva-portal.orguark.edu Their characterization involves a suite of techniques including UV-Vis and luminescence spectroscopy, as well as cyclic voltammetry to probe their redox behavior. mdpi.comuark.edu

| Complex Family | Ligand Analogue | Key Properties | Characterization Techniques | Ref |

| [Ru(RQ)(tap)₂]ᶻ | 2-(m-tolylazo)pyridine (tap) | Redox activity, Spectroscopic properties | Electrochemistry, Spectroscopy | acs.org |

| Ruthenium Polypyridyl | Bipyridine, Phenanthroline | Photophysical and Redox properties | UV-Vis, Luminescence, Cyclic Voltammetry | uark.edu |

| Azoimidazole Complexes | Arylazoimidazole | Charge-transfer bands, Redox processes | IR, NMR, ESI-MS, Cyclic Voltammetry | scispace.com |

Iridium Complexes: Preparation and Ligand Field Effects

The synthesis of iridium(III) complexes with substituted phenylpyridine ligands is a cornerstone of research into phosphorescent materials. The general synthetic route typically involves the reaction of an iridium salt, such as Iridium(III) chloride hydrate, with the respective cyclometalating ligand. nih.gov This often proceeds via a chloride-bridged dimeric intermediate, which can then be reacted with ancillary ligands to yield monomeric complexes. nih.gov

For this compound specifically, an iridium complex based on a derivative, (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine), has been synthesized. researchgate.netx-mol.net This complex was developed for application in highly efficient orange phosphorescent organic light-emitting diodes (OLEDs). researchgate.net

The photophysical properties of iridium complexes are strongly governed by ligand field effects. acs.orgresearchgate.net Iridium's strong spin-orbit coupling facilitates intersystem crossing from singlet to triplet states, enabling efficient phosphorescence. acs.org The energy of the emission is dictated by the HOMO-LUMO gap, which is tunable by modifying the electronic properties of the cyclometalating ligands. acs.orgresearchgate.net The introduction of electron-donating or -withdrawing groups on the ligand framework can adjust the ligand field strength, thereby altering the emission color and quantum efficiency. researchgate.net While these principles are well-established for the broader class of iridium-phenylpyridine complexes, detailed experimental studies on the specific ligand field effects imparted by the this compound ligand are not extensively documented in the available literature.

Nickel(II) Complexes: Synthesis and Structural Studies

While nickel(II) complexes with various pyridine-based ligands have been synthesized and studied, specific research detailing the synthesis and structural analysis of Nickel(II) complexes incorporating the this compound ligand is not prominently available in the surveyed scientific literature.

Copper(I) and Silver(I) Complexes: Synthesis and Coordination Geometry

The coordination chemistry of Copper(I) and Silver(I) frequently involves pyridine-containing ligands, leading to diverse geometries. However, specific literature describing the synthesis and coordination geometry of Copper(I) or Silver(I) complexes with this compound as a ligand could not be identified in the reviewed sources.

Other Metal Complexes (e.g., Iron, Zinc)

The coordination chemistry of first-row transition metals like iron and zinc with pyridine-based ligands is extensive. These complexes are explored for various applications, from catalysis to materials science. nih.govresearchgate.net Despite this, dedicated studies on the synthesis and characterization of iron or zinc complexes featuring the this compound ligand are not found in the available research.

Crystallographic Studies and Molecular Structures of Coordination Compounds

X-ray crystallography is the definitive method for determining the molecular structure of coordination compounds, providing precise data on bond lengths, bond angles, and coordination geometries. For iridium(III) complexes with cyclometalated phenylpyridine-type ligands, a pseudo-octahedral geometry is common. nih.gov However, specific crystallographic data and detailed molecular structures for metal complexes of this compound were not available in the consulted literature.

Electronic Structure and Redox Behavior of this compound Metal Complexes

The electronic properties of metal complexes are fundamental to their reactivity and application. In iridium(III)-phenylpyridine complexes, electrochemical studies often reveal that oxidation processes are primarily centered on the metal (Ir(III)/Ir(IV) couple), while reduction is ligand-based. acs.org The introduction of redox-active ligands can create systems with novel redox behavior, where the ligand can act as an electron reservoir. rsc.org

The development of an iridium complex from a this compound derivative for use in orange phosphorescent OLEDs indicates that its electronic structure allows for efficient radiative decay from a triplet excited state. researchgate.net The specific redox potentials and a detailed analysis of the molecular orbitals (e.g., HOMO/LUMO levels) for this compound complexes are not detailed in the available literature, though the general principles for related iridium complexes are well-understood. acs.org

Exploration of Catalytic Applications Utilizing 2 M Tolyl Pyridine Based Systems

Catalysis in C–C Bond Formation Reactions

Catalytic systems incorporating 2-(m-tolyl)pyridine and its isomers have demonstrated utility in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. These ligands can modulate the activity of metal centers in cross-coupling, arylation, and alkylation reactions.

Palladium complexes featuring 2-phenylpyridine (B120327) derivative ligands, including this compound, have been synthesized and investigated for their catalytic activity. kau.edu.sa In one study, a palladium(II) complex with the general formula PdCl₂(L)₂, where L is this compound (L4), was prepared. kau.edu.sa In these complexes, the monodentate this compound ligand coordinates to the palladium center through the nitrogen donor atom of the pyridine (B92270) ring. kau.edu.sa The catalytic efficacy of these types of complexes has been tested in Suzuki-Miyaura cross-coupling reactions. kau.edu.sa For instance, a related complex, trans-((2-mesitylpy)₂PdCl₂), demonstrated high efficiency for Suzuki-Miyaura coupling in aqueous solvents under aerobic conditions, highlighting the potential of this class of pyridine-based ligands in facilitating C-C bond formation. kau.edu.sa

The 2-arylpyridine scaffold is frequently employed as a directing group in C-H activation and subsequent arylation reactions. nih.gov While direct studies on this compound as a catalytic ligand are specific, research on its isomer, 2-(o-tolyl)pyridine (B1293752), provides significant insights. It has been reported that adding 2-(o-tolyl)pyridine as a bidentate NC-type ligand significantly improves the efficiency of ruthenium-catalyzed, ketone-directed ortho-arylation of various aryl-alkyl ketones with arylboronic acid esters. researchgate.nettuwien.at This suggests that 2-(tolyl)pyridine derivatives can act as crucial ancillary ligands, enhancing reaction rates and yields in C-H functionalization processes. researchgate.net

Furthermore, palladium- and ruthenium-catalyzed arylation of 2-arylpyridine derivatives has been extensively investigated to synthesize biaryl compounds. nih.gov In many of these transformations, the pyridine nitrogen acts as a directing group to facilitate the selective C-H activation and arylation at the ortho-position of the phenyl ring. The functionalization of sp³ C-H bonds has also been achieved using pyridine-based directing groups. For example, a highly efficient direct arylation of benzylic amines with arylboronates is catalyzed by ruthenium, where the reaction is directed by a 3-substituted pyridine group attached to the benzylic amine. acs.org

Catalysis in C–Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as silicon (Si), oxygen (O), or nitrogen (N) is another area where this compound-based systems are relevant. These reactions include silylation, oxidation, reduction, and CO₂ fixation.

Iridium-catalyzed ortho-C–H silylation of 2-arylpyridine derivatives using phosphine-borane ligands has been successfully developed. nii.ac.jp In this context, this compound serves as a substrate that undergoes selective functionalization. The reaction of this compound with triethylsilane, catalyzed by an iridium complex, yields the corresponding monosilylated product in high yield. nii.ac.jp Notably, due to the steric hindrance at the other ortho-position on the tolyl ring, no disilylated product is formed. nii.ac.jp This contrasts with the reaction of 2-(p-tolyl)pyridine (B1347097), which can produce both mono- and disilylated products. nii.ac.jp The high catalytic activity of this iridium system is a key feature. nii.ac.jp

The regioselectivity of silylation can be highly dependent on the catalyst and the specific isomer used. In another study using a well-defined NHC–Ir(III) catalyst, the silylation of 2-(p-tolyl)pyridine unexpectedly resulted in the exclusive silylation of the C5–H bond on the pyridine ring, demonstrating a shift in selectivity based on the silane (B1218182) reagent used. rsc.orgcsic.es

| Substrate | Silane Reagent | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | Triethylsilane | [Ir(cod)(OMe)]₂ / Phosphine-Borane Ligand | Monosilylated this compound | High |

Cyclometalated ruthenium(II) complexes containing 2-arylpyridine ligands, such as 2-phenylpyridine and 2-(p-tolyl)pyridine, have been shown to act as efficient redox mediators in peroxidase-catalyzed oxidation reactions. nih.gov These Ru(II) complexes are rapidly oxidized to Ru(III) species by hydrogen peroxide in the presence of peroxidases. nih.gov Laccase from Coriolus hirsutus has also been used to oxidize cyclometalated Ru(II) derivatives of 2-phenylpyridine and 2-(p-tolyl)pyridine into the corresponding Ru(III) species, demonstrating their role in bio-inspired oxidation catalysis. nih.gov

In the realm of reduction catalysis, platinum(II) complexes with a 2-(4-tolyl)pyridyl ligand serve as precursors for the catalytic cleavage of C–C bonds and the extrusion of carbon monoxide (CO) from unactivated ketones. acs.org This decarbonylation reaction represents a synthetically useful transformation. acs.org These examples, featuring the closely related para-isomer, suggest the potential for this compound to be incorporated into analogous catalytic systems for both oxidation and reduction processes.

While not typically a direct ligand in carboxylation catalysis, 2-(tolyl)pyridine derivatives are key substrates in sequential reactions that achieve CO₂ fixation. A notable strategy involves the "formal" carboxylation of benzylic C(sp³)–H bonds in substrates like 2-(o-tolyl)pyridine. mdpi.comsemanticscholar.org This process occurs in two steps: first, a catalytic C-H silylation of the benzylic methyl group, followed by the carboxylation of the resulting C(sp³)–Si bond using CO₂. mdpi.comsemanticscholar.org Iridium(I) and Ruthenium(0) complexes have been shown to effectively catalyze the initial silylation step. mdpi.comsemanticscholar.org Although this method involves the functionalization of the tolylpyridine molecule itself rather than its use as a catalytic ligand for a separate substrate, it demonstrates a pathway where these compounds are integral to reactions that incorporate carbon dioxide.

Stereoselective Catalysis with Chiral this compound Derivatives

The development of stereoselective catalytic systems is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched molecules that are crucial in pharmaceuticals, agrochemicals, and materials science. While this compound itself is achiral, its derivatives can be rendered chiral through various modifications, allowing them to serve as ligands in asymmetric catalysis. The strategic introduction of chirality into the ligand framework is essential for inducing enantioselectivity in a catalytic reaction.

A common strategy involves the synthesis of chiral, enantiopure pyridine-containing ligands where chirality is sourced from the chiral pool. This modular approach allows for the variation of both electronic and steric properties of the ligands. For instance, chiral pyridyl alcohols and C2-symmetric 2,2'-bipyridines have been synthesized and utilized as ligands. diva-portal.org In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the absolute configuration of the carbinol carbon atom in the pyridyl alcohol ligand was found to dictate the sense of asymmetric induction. diva-portal.org

Another approach to inducing stereoselectivity is through the dearomatization of pyridine derivatives. mdpi.com This method leads to the formation of important structural motifs like 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones, which are prevalent in bioactive molecules and alkaloids. mdpi.com Catalytic asymmetric dearomatization reactions of pyridine derivatives have been employed for the intramolecular atroposelective cycloisomerization to create axially chiral arylquinolizones. mdpi.com

Furthermore, chiral pyridine derivatives have been instrumental in the synthesis of chiral piperidines, a common scaffold in many pharmaceutical compounds. Asymmetric hydrogenation of pyridinium (B92312) salts is a key method to access these chiral piperidines. liverpool.ac.uk For example, iridium catalysts with chiral ligands have been successfully used for the asymmetric hydrogenation of substituted pyridines to yield products with high enantioselectivities. liverpool.ac.uk The success of this method often relies on the modification of the pyridine ring, such as the introduction of electron-withdrawing groups, to facilitate the hydrogenation. liverpool.ac.uk

The design of chiral catalysts is not limited to small molecules. Helical macromolecular catalysts, where the helical chirality is dynamically formed in a chiral solvent, have been shown to be effective in various asymmetric reactions. acs.org An achiral polymer with 2-(diphenylphosphino)phenyl pendants can form a single-handed helical structure in a chiral solvent like limonene, leading to high enantioselectivities in palladium-catalyzed reactions. acs.org

Ligand Optimization and Mechanistic Studies in Catalytic Cycles

The efficiency and selectivity of a catalytic system are profoundly influenced by the nature of the ligand. Ligand optimization is a critical process in the development of new and improved catalysts. This involves systematically modifying the ligand structure to enhance catalytic activity, stability, and selectivity. Mechanistic studies, in turn, provide a deeper understanding of the catalytic cycle, revealing the roles of the ligand and other reaction components at each elementary step.

In the context of palladium-catalyzed C-H functionalization, 2-(o-tolyl)pyridine has been investigated as a ligand. researchgate.net Mechanistic investigations of pyridine-directed C-H chlorination and acetoxylation using 2-ortho-tolylpyridine as a substrate have revealed that both reactions proceed through a rate-limiting cyclopalladation step. nih.gov However, the intimate mechanism of this step differs between the two transformations. Such studies are crucial for the rational design of catalysts with improved performance. nih.gov

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotope labeling, and computational methods like density functional theory (DFT) calculations. DFT calculations have been employed to investigate the mechanism of the full hydrogenation of 2,6-substituted pyridines. rsc.org These studies can elucidate the entire reaction pathway, including the generation of the active catalyst, the activation of substrates, and the formation of products. rsc.org

In some cases, the ligand itself can undergo transformation during the catalytic cycle. For example, a bidentate pyridine/pyridone ligand was designed to switch between a neutral pyridine-pyridine coordination mode and a mono-anionic pyridine-pyridone mode. nih.gov This tautomerization was found to be important for both C-H activation and subsequent oxidation with molecular oxygen in a palladium-catalyzed C-H hydroxylation reaction. nih.gov

Furthermore, detailed mechanistic investigations of palladium-catalyzed C-H arylation with diaryliodonium salts using 3-methyl-2-phenylpyridine (B78825) as a directing group have provided strong evidence for the oxidation of a dimeric palladium species as the turnover-limiting step. nih.gov This finding implicates a bimetallic high oxidation state palladium complex as a key intermediate in the catalytic cycle. nih.gov

Advanced Theoretical and Computational Investigations of 2 M Tolyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of 2-(m-Tolyl)pyridine at the atomic level. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, especially with basis sets such as 6-311G(d,p), which provide a good description of molecular systems. nih.govniscpr.res.in HF, being an ab initio method, offers a foundational approach to solving the electronic Schrödinger equation, though it does not account for electron correlation to the same extent as DFT.

Geometry optimization is a crucial first step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. A key aspect of its structure is the torsional angle between the pyridine (B92270) and tolyl rings. Due to steric hindrance between the ortho hydrogens of the pyridine ring and the tolyl ring, a completely planar conformation is generally not the most stable. nih.gov The equilibrium geometry is a balance between the steric repulsion and the desire for π-conjugation between the two aromatic rings. nih.gov

Conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle between the two rings. This analysis reveals the energy barriers to rotation and identifies the global and local energy minima. It is expected that the global minimum corresponds to a twisted conformation, with a specific dihedral angle that minimizes steric strain while still allowing for some degree of electronic communication between the rings.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| C(pyridine)-C(tolyl) Bond Length | 1.48 Å |

| Pyridine-Tolyl Dihedral Angle | 35° |

| C-N Bond Length (in pyridine) | 1.34 Å |

| C-C Bond Length (in pyridine) | 1.39 Å |

| C-C Bond Length (in tolyl ring) | 1.40 Å |

| C-H Bond Length | 1.08 Å |

Note: These are illustrative values based on typical results for similar compounds.

The electronic structure of this compound dictates its reactivity and photophysical properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the more electron-rich part of the molecule, which in this case would be the tolyl ring, while the LUMO is often centered on the electron-accepting pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.netscirp.org A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netlibretexts.org For this compound, the MEP would show regions of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its Lewis basicity and susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and ions. mdpi.com

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Note: These are illustrative values based on typical results for similar compounds.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. elixirpublishers.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration can be obtained. Each mode has a characteristic frequency and intensity. These calculated frequencies are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical methods. mdpi.com

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching of the aromatic rings, the C-C and C-N stretching vibrations within the rings, and the out-of-plane bending modes. researchgate.net Correlating these calculated frequencies with experimental spectra is a powerful tool for confirming the molecular structure and understanding the nature of its chemical bonds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, computational modeling could be used to study various reactions, such as electrophilic aromatic substitution on either the pyridine or tolyl ring. rsc.org For instance, the nitration of pyridine derivatives has been studied computationally, revealing a stepwise mechanism involving the formation of a tetrahedral intermediate. rsc.org By calculating the energies of the transition states for substitution at different positions, the regioselectivity of the reaction can be predicted. This type of analysis provides a detailed, step-by-step picture of how the reaction proceeds, which is often difficult to obtain through experimental means alone. oberlin.edu

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) for Structure Elucidation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. nih.gov These predictions can be used to aid in the interpretation of experimental spectra or to predict the spectra of unknown molecules.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of this compound. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making this a valuable tool for structure elucidation.

IR Spectra: As mentioned in section 6.1.3, the vibrational frequencies and intensities calculated using methods like DFT can be used to simulate the IR spectrum of this compound. chemrxiv.org This simulated spectrum can be directly compared to an experimental IR spectrum to identify the characteristic functional groups and confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Predicted Feature | Predicted Value |

|---|---|---|

| UV-Vis | λmax | ~250 nm |

| ¹H NMR | Chemical Shift (pyridyl protons) | 7.0 - 8.6 ppm |

| ¹H NMR | Chemical Shift (tolyl protons) | 7.1 - 7.4 ppm |

| ¹H NMR | Chemical Shift (methyl protons) | ~2.4 ppm |

| ¹³C NMR | Chemical Shift (pyridyl carbons) | 120 - 158 ppm |

| ¹³C NMR | Chemical Shift (tolyl carbons) | 125 - 140 ppm |

| IR | C-H stretch (aromatic) | ~3050 cm⁻¹ |

| IR | C=C/C=N stretch (ring) | 1400 - 1600 cm⁻¹ |

Note: These are illustrative values based on typical results for similar compounds.

Ligand-Metal Interactions and Bonding Analysis in Coordination Complexes

Pyridine and its derivatives are excellent ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netjscimedcentral.com this compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom.

Computational methods, particularly DFT, are extensively used to study the nature of the bonding between ligands and metal ions. aimspress.com Bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals. researchgate.netlongdom.org For a complex of this compound, NBO analysis would quantify the extent of electron donation from the nitrogen lone pair to the vacant orbitals of the metal. It would also reveal any back-bonding from the metal's d-orbitals to the π* orbitals of the pyridine ring.

These computational studies can predict the geometry of the coordination complex, the strength of the metal-ligand bond, and the effect of coordination on the electronic and spectroscopic properties of both the ligand and the metal center. This information is crucial for the design of new metal complexes with specific catalytic, photophysical, or biological properties.

Applications of 2 M Tolyl Pyridine Derivatives in Materials Science

Optoelectronic Materials: Integration into Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(m-Tolyl)pyridine are crucial in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Iridium(III) complexes incorporating tolylpyridine ligands are widely utilized as phosphorescent emitters, which are key to achieving high-efficiency OLEDs. sigmaaldrich.comossila.com

For instance, a new iridium complex based on (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine) was synthesized for use in highly efficient orange phosphorescent OLEDs (PhOLEDs). researchgate.netresearchgate.net These devices exhibited remarkable performance, with a maximum external quantum efficiency of 20.33% and a current efficiency of 61.16 cd/A. researchgate.net Notably, the efficiency remained high even at a very high luminance of 15,000 cd/m², demonstrating the material's stability and practical utility. researchgate.net

Another prominent example is Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)₃, which is a solution-processable small molecule used as a green phosphorescent dopant. sigmaaldrich.comsigmaaldrich.com This complex is favored for its enhanced solubility compared to the well-known green emitter Ir(ppy)₃, owing to the presence of three methyl groups on the phenylpyridine ligands. ossila.com Its application extends to both perovskite and organic LEDs, where it contributes to the development of advanced flat-panel displays and solid-state lighting. sigmaaldrich.comsigmaaldrich.com Research has shown that OLEDs using Ir(mppy)₃ as a hole-type sensitizer (B1316253) in a single-emitting layer can achieve high efficiency. ossila.com

The table below summarizes the performance of OLEDs incorporating these this compound derivatives.

| Derivative Name | Role in OLED | Emission Color | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) |

| (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-Ir complex | Emitter | Orange | 20.33 | 61.16 |

| Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)₃) | Dopant/Emitter | Green | >30% (in some device structures) | Not specified |

Data sourced from multiple studies and may vary based on device architecture. researchgate.netsigmaaldrich.com

Hole-Transporting Materials (HTMs) and Charge Transport Properties

The molecular structure of this compound derivatives makes them suitable candidates for hole-transporting materials (HTMs) in electronic devices. Rationally functionalized pyridines have demonstrated good hole extraction and transport capabilities. nih.govacs.org

A study focused on a series of pyrene-pyridine integrated molecules, including 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), for use as HTMs in OLEDs. nih.govacs.orgresearchgate.net These materials were designed to have suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) to facilitate efficient hole injection from the indium tin oxide (ITO) anode. nih.govacs.orgresearchgate.net The devices fabricated with these novel HTMs showed stable performance and, in some cases, a "roll-up" in efficiency at higher luminance, outperforming devices based on the conventional HTM, NPB. nih.govresearchgate.net

The following table outlines the properties and performance of a device using a tolyl-pyridine derivative as an HTM.

| HTM Derivative Name | HOMO Level (eV) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| 4-(pyren-1-yl)-2,6-di-p-tolylpyridine | 5.6 | >17,000 (for the series) | 22.4 (for a related derivative) | 9 (for a related derivative) |

Performance data is for a series of pyrene-pyridine HTMs, with specific values cited for the best-performing device in the series. nih.govacs.orgresearchgate.net

Luminescent and Photoreactive Materials

Complexes containing the this compound ligand exhibit interesting luminescent and photoreactive properties. Platinum(II) and Platinum(IV) complexes, in particular, have been studied for their emission characteristics. iucr.orgwhiterose.ac.uk

A Pt(IV) complex, cis-[Pt(N^C-tolpy)₂Cl₂] (where tolpy = 2-(4-tolyl)pyridinyl), was found to be a liquid crystal and was strongly luminescent in deoxygenated solutions, with a quantum yield of approximately 10%. whiterose.ac.uk It displayed a vibrationally structured emission spectrum with a maximum at 532 nm and a remarkably long luminescence lifetime of 230 μs. whiterose.ac.uk This long lifetime is attributed to a reduced metal character in the excited state due to extended conjugation in the ligand. whiterose.ac.uk

The luminescence of such metal complexes can be highly dependent on their molecular arrangement in the solid state. For example, the potassium salt of an anionic Pt(II) complex with a 5-methyl-2-(pyridin-2-yl)phenyl ligand showed yellow luminescence due to Pt-Pt interactions in a dimeric structure, while the tetra-n-butylammonium salt exhibited green emission from the monomeric complex with a high quantum yield of 0.72. iucr.org

In the realm of photoreactivity, while direct studies on this compound are less common, related compounds offer insight. Photochemical cycloplatination of 2-(p-tolyl)pyridine (B1347097) has been demonstrated, requiring photoexcitation to induce the C-H metalation, a key step in forming photophysically active complexes. nih.gov Furthermore, silver complexes of photoreactive 4-styrylpyridine (B85998) derivatives have been shown to exhibit photosalient behavior, where crystals leap upon exposure to UV light due to strain induced by a [2+2] photocycloaddition reaction. researchgate.net

Self-Assembly and Supramolecular Chemistry for Functional Materials Design

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, provides a powerful strategy for creating complex functional materials. uclouvain.bebbau.ac.in Pyridine-containing ligands, including derivatives of this compound, are excellent building blocks for coordination-driven self-assembly. nih.govrsc.org

The directional nature of metal-ligand bonds allows for the construction of well-defined two- and three-dimensional structures like molecular squares, triangles, and macrocycles. nih.gov For example, new titanocene (B72419) pyridinethiolate compounds have been used as metalloligands that self-assemble with palladium or platinum acceptors to form early-late tetranuclear metallamacrocycles. researchgate.net

In a different approach, iridium-catalyzed C-H silylation of this compound has been achieved using a phosphine-borane ligand. nii.ac.jp This reaction's mechanism is thought to involve the coordination of the pyridine's nitrogen to the Lewis acidic boron, which directs the iridium catalyst to a specific C-H bond. nii.ac.jp This demonstrates how the inherent properties of the tolyl-pyridine structure can be harnessed for directed synthesis.

The principles of self-assembly are also evident in the formation of complex architectures from simpler precursors. For instance, two new macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif were synthesized and shown to form a nanotube structure in the solid state, while the precursor diazide could self-assemble with metal ions to form ML₂ complexes. rsc.org These examples highlight the potential of designing pyridine-based molecules that can spontaneously organize into materials with advanced functions.

The Strategic Role of the 2 M Tolyl Pyridine Scaffold in Medicinal Chemistry Research

Pyridine-Based Scaffolds as Privileged Structures in Pharmaceutical Discovery

Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. rsc.orgdovepress.com This designation is attributed to its ability to bind to a variety of biological targets with high affinity, making it a recurring motif in successful drug molecules. rsc.orgmdpi.com The pyridine scaffold is a key component in over 7,000 existing drug molecules and is found in natural products like alkaloids, vitamins such as niacin and pyridoxine, and coenzymes. rsc.orgrsc.org Its weak basicity and potential to improve aqueous solubility contribute to the favorable pharmacological characteristics of drugs containing this moiety. mdpi.comnih.gov

The versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. dovepress.com This adaptability has led to the development of pyridine-containing drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. dovepress.comjchemrev.com The consistent success of pyridine-based compounds in clinical applications has solidified their status as a cornerstone in drug design and development. rsc.orgrsc.org

Incorporation into Biologically Relevant Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridine)

The 2-arylpyridine scaffold, including 2-(m-Tolyl)pyridine, serves as a crucial building block for the synthesis of more complex, fused heterocyclic systems that often exhibit enhanced biological activity. One prominent example is the imidazo[1,2-a]pyridine (B132010) (IPA) class of compounds. rsc.org These fused systems are of significant interest in drug discovery, particularly in the search for new antituberculosis agents. rsc.org

Research has shown that IPAs can act as potent inhibitors of essential mycobacterial pathways. rsc.org For instance, some IPAs target the QcrB subunit of cytochrome bcc, a key component of the electron transport chain, which is vital for the energy production of Mycobacterium tuberculosis. rsc.org The synthesis of various IPA derivatives, often starting from substituted 2-aminopyridines, allows for the exploration of structure-activity relationships to optimize their potency and selectivity. For example, a study reported the synthesis of 6-methyl-3-(phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine, highlighting the incorporation of a tolyl-substituted pyridine into a fused, biologically active scaffold. openmedicinalchemistryjournal.com The ability to readily form these fused structures from 2-arylpyridine precursors makes them valuable intermediates in the development of novel therapeutics.

Structure-Activity Relationship (SAR) Studies for Pyridine-Containing Pharmacophores

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine-containing pharmacophores, SAR studies are crucial for optimizing lead compounds. The substitution pattern on the pyridine ring and the nature of the substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

In the context of 2-arylpyridines, SAR studies often explore the effects of different substituents on the aryl ring. For example, in a series of pyridine-3-carbonitrile (B1148548) derivatives, replacing a phenyl group with a substituted benzene (B151609) ring, such as a 4-methylbenzene (a tolyl group), was shown to influence the compound's biological activity. mdpi.com Such studies help in identifying key pharmacophoric features and guiding the design of more effective analogues. For instance, the introduction of electron-withdrawing or electron-donating groups, or altering the steric environment, can lead to enhanced binding affinity for the target protein. mdpi.com The systematic modification of the 2-arylpyridine scaffold and the subsequent evaluation of biological activity are essential steps in the rational design of new drug candidates. nih.gov

Rational Design and Synthesis of Chemical Libraries Based on the 2-Arylpyridine Motif

The development of chemical libraries is a key strategy in modern drug discovery, enabling the high-throughput screening of a large number of compounds to identify new hits. nih.gov The rational design of these libraries is crucial for maximizing the chances of success. nih.govpurdue.edu The 2-arylpyridine motif, with its proven track record as a privileged scaffold, serves as an excellent starting point for the design and synthesis of focused chemical libraries. uniroma1.it

The synthesis of such libraries often involves combinatorial approaches, where a variety of aryl groups are coupled with a pyridine core, or different substituents are introduced onto the pyridine ring. uniroma1.it This allows for the systematic exploration of the chemical space around the 2-arylpyridine scaffold. Computational methods can be employed to pre-select building blocks that are likely to yield compounds with favorable drug-like properties. nih.gov The goal is to create a diverse collection of compounds that can be screened against various biological targets, thereby increasing the efficiency of the drug discovery process. The ease of synthesis and the potential for generating a wide range of derivatives make the 2-arylpyridine motif a valuable component in the construction of these chemical libraries.

Computational Drug Design and Molecular Docking Studies for Pyridine-Containing Ligands

Computational methods, particularly molecular docking, have become indispensable tools in modern drug design. chemrevlett.comdergipark.org.tr These techniques allow researchers to predict the binding mode and affinity of a ligand to its target protein, providing valuable insights for the rational design of new drugs. chemrevlett.comashdin.com For pyridine-containing ligands, including those with a this compound scaffold, molecular docking studies can help to understand the key interactions that govern their biological activity. ashdin.commdpi.com

In a typical molecular docking study, a 3D model of the target protein is used to predict the most likely binding pose of a ligand within the active site. chemrevlett.com This allows for the visualization of interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. dergipark.org.tr This information can be used to explain the results of SAR studies and to design new molecules with improved binding characteristics. acs.org For example, a docking study might reveal that the m-tolyl group of this compound fits into a specific hydrophobic pocket of the target protein, contributing to its binding affinity. This knowledge can then be used to guide the synthesis of new derivatives with modified substituents on the tolyl ring to further optimize this interaction. The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery of novel pyridine-based therapeutics. acs.org

Future Perspectives and Emerging Research Directions for 2 M Tolyl Pyridine

Greener Pathways: The Drive for Sustainable Synthesis

The development of environmentally friendly and sustainable methods for synthesizing 2-(m-Tolyl)pyridine and related 2-arylpyridines is a key area of future research. kemdikbud.go.id The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. kemdikbud.go.id One promising approach is the use of one-pot multicomponent reactions, which streamline the synthetic process and improve efficiency. kemdikbud.go.id For instance, the synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles has been achieved under solvent-free conditions using a reusable nanomagnetic catalyst. kemdikbud.go.id

Another avenue being explored is the use of alternative energy sources, such as ultrasound, to promote reactions. Sonochemical methods have been successfully employed in the L-proline catalyzed one-pot synthesis of polysubstituted pyridine (B92270) derivatives, offering high yields and easy work-up. rsc.org Additionally, visible light-induced difunctionalization cyclization strategies are being investigated as a greener alternative to traditional thermal processes for synthesizing heterocyclic scaffolds. researchgate.net The development of catalytic systems that operate in water-based solvents is also a significant goal from a green chemistry perspective. beilstein-journals.org

Next-Generation Catalysts: Enhancing Efficiency and Selectivity

The design of advanced catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. Research is focused on developing new generations of catalysts, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling, which is widely used for the synthesis of 2-arylpyridines. mdpi.commdpi.com

Recent advancements include the use of N-heterocyclic carbene (NHC)-Pd(II) complexes and cyclopalladated ferrocenylimine catalysts, which have shown success in the cross-coupling of arylboronic acids with various partners. mdpi.com Nickel-catalyzed methods are also emerging as an efficient alternative, avoiding the need for pre-prepared organometallic species. researchgate.net For instance, the NiBr2(2,2′-bipyridine) complex has proven effective for the synthesis of functionalized 2-arylpyridines. researchgate.net

Furthermore, the development of ligands that can control the regioselectivity of reactions is a significant area of interest. Very sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov The use of 2-(o-tolyl)pyridine (B1293752) as a ligand has also been found to enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation. tuwien.atresearchgate.net

Beyond the Bench: Exploring Novel Interdisciplinary Applications

The unique properties of this compound and its derivatives are paving the way for their application in a wide range of interdisciplinary fields. These compounds are being investigated for their potential in medicinal chemistry, materials science, and agrochemistry. organic-chemistry.orgrsc.org

In medicinal chemistry, pyridine derivatives are recognized as important scaffolds in drug discovery due to their presence in numerous FDA-approved drugs. rsc.orgauctoresonline.orgnih.gov They have shown potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. researchgate.netrsc.org For example, derivatives of 2-arylpyridines are being explored as inhibitors of the polymerase PA–PB1 subunits interaction in the influenza virus. mdpi.com

In materials science, 2-arylpyridines are key components in the development of functional materials. researchgate.net For instance, the polymerization of thymol (B1683141) using a CuCl-2-(p-tolyl)pyridine catalyst has been shown to produce a polymer with low dielectric properties. researchgate.net They are also used in the creation of metal-coordination complexes and molecular electronic device materials. mdpi.com

The Digital Frontier: Computational and Data-Driven Approaches

Advanced computational and data-driven methods are becoming indispensable tools in the study of this compound and its derivatives. Density Functional Theory (DFT) and other computational techniques are being used to understand the structural, electronic, and photophysical properties of these molecules. researchgate.netmaterialsciencejournal.org These studies provide valuable insights that can guide the design of new compounds with desired characteristics. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(m-Tolyl)pyridine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via desulfinative cross-coupling reactions using sodium 5-(trifluoromethyl)pyridine-2-sulfinate and m-tolyl boronic acid derivatives. Key steps include refluxing in dichloromethane with NaOH, followed by purification via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1). Purity (>95%) is achieved by optimizing reaction time (12–24 hours) and monitoring intermediates via TLC. Yield improvements (e.g., 77% in one protocol) depend on stoichiometric ratios and inert atmosphere conditions .

Q. How is structural characterization of this compound performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, H NMR of 2-(m-Tolyl)-5-(trifluoromethyl)pyridine (3ac) shows distinct aromatic protons: δ 8.85 (d, 1H, pyridine-H), 7.85–7.25 (m, 4H, tolyl-H), and 2.40 (s, 3H, methyl-H). C NMR confirms substitution patterns via chemical shifts for CF (~125 ppm) and methyl groups (~21 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation (H333 hazard). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Store in airtight containers at 2–8°C, away from oxidizers. Safety Data Sheets (SDS) recommend P264 (post-handling skin washing) and P305+P351 (eye exposure protocols) .

Advanced Research Questions

Q. How do substituent positions (e.g., CF at C5) influence the reactivity of this compound in cross-coupling reactions?